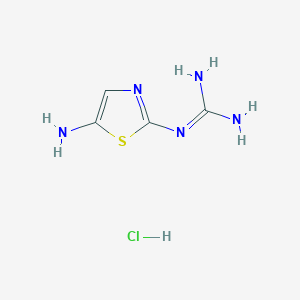

1-(5-Aminothiazol-2-yl)guanidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the molecular formula C4H8ClN5S and a molecular weight of 193.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiazole ring and a guanidine group, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the guanidylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(5-Aminothiazol-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Cyclization: It can undergo cyclization reactions to form cyclic derivatives, which are often of interest in medicinal chemistry.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(5-Aminothiazol-2-yl)guanidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The thiazole ring also contributes to its binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

1-(5-Aminothiazol-2-yl)guanidine hydrochloride can be compared with other similar compounds, such as:

1-(5-Aminothiazol-2-yl)guanidine: Lacks the hydrochloride group but shares similar core structure and properties.

2-Aminothiazole: A simpler compound with a thiazole ring and an amino group, used in various chemical syntheses.

Guanidine hydrochloride: A related compound with a guanidine group, commonly used in protein denaturation studies.

The uniqueness of this compound lies in its combined thiazole and guanidine functionalities, which provide a distinct set of chemical and biological properties .

Actividad Biológica

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole moiety which is significant for its biological activity. The thiazole ring enhances the compound's interaction with biological targets compared to other similar guanidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall integrity, leading to cell lysis .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including glioblastoma and melanoma. The cytotoxic effects are mediated through apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Cell wall disruption |

| Anticancer | U251 (glioblastoma) | 20 | Apoptosis induction |

| Anticancer | WM793 (melanoma) | 15 | Cell cycle arrest |

| Cytotoxicity | A549 (lung cancer) | 0.39 | Membrane damage |

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various thiazole derivatives, this compound was found to significantly reduce cell viability in U251 cells with an IC50 of 20 µM. The compound induced apoptosis, which was confirmed by increased caspase activity in treated cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against E. coli and MRSA. The results indicated an IC50 value of 10 µM, demonstrating its potential as a broad-spectrum antimicrobial agent . The study highlighted the compound's ability to overcome resistance mechanisms present in certain bacterial strains.

Toxicity Profile

While exploring the therapeutic potential, it is crucial to assess toxicity. An inhalation toxicity study conducted on Sprague-Dawley rats revealed that exposure to high concentrations resulted in acute inflammation and necrosis in lung tissues. The LC50 was determined to be >68 mg/m³, indicating a need for careful dosage management in therapeutic applications .

Propiedades

IUPAC Name |

2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZQPOZKLRNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.